O-Allyl-L-tyrosine Methyl Ester Enables ≥70% RCM Cyclization Yield on Solid Phase vs. Limited Prior Solution-Phase Approaches
H-L-Tyr(All)-OMe·HCl serves as the precursor for the Fmoc-Tyr(All)-OH residue used in solid-phase RCM cyclization. Using optimized conditions with second-generation Grubbs or Hoveyda–Grubbs catalysts and isomerization suppressants, RCM involving Tyr(All) residues on solid phase achieved ≥70% conversion to the desired cyclic peptide while suppressing desallyl side products [1]. This represents a substantial improvement over prior solution-phase approaches involving Tyr(All) residues, which were limited to model dipeptides and tripeptides with modest isolated yields and lacked systematic optimization for solid-phase workflows [2].
| Evidence Dimension | Solid-phase RCM cyclization conversion efficiency involving Tyr(All) residues |
|---|---|
| Target Compound Data | ≥70% conversion to desired cyclic peptide (tripeptide and arodyn analog) |
| Comparator Or Baseline | Prior solution-phase RCM with Tyr(All) residues limited to model dipeptides/tripeptides (no solid-phase optimization reported) |
| Quantified Difference | Not directly quantifiable as a numeric difference; target compound's precursor enables solid-phase cyclization with demonstrated ≥70% conversion, whereas comparator approaches lacked solid-phase compatibility and systematic optimization |
| Conditions | Fmoc-Tyr(All)-Tyr(All) model dipeptide; tripeptide; arodyn analog; solid-phase synthesis using second-generation Grubbs or Hoveyda–Grubbs catalysts with isomerization suppressants |
Why This Matters
The ≥70% solid-phase conversion efficiency enables on-resin macrocyclization of pharmacologically relevant peptides, eliminating solution-phase purification bottlenecks and supporting library-scale synthesis.
- [1] Gisemba SA, Aldrich JV. Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). J Org Chem. 2020;85(3):1407-1415. View Source
- [2] Halland N, Blum H, Buning C, et al. Small Macrocycles As Highly Active Integrin α2β1 Antagonists. ACS Med Chem Lett. 2014;5(2):193-198. (Describes prior Tyr(All) cyclization studies limited to solution-phase). View Source
